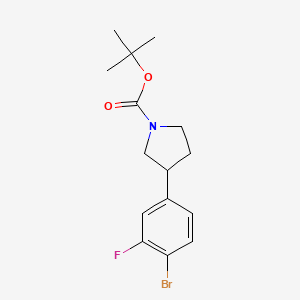
1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromo substituent at the 4-position, and a fluorine substituent at the 3-position of the phenyl ring attached to the pyrrolidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination and Fluorination: The phenyl ring is functionalized with bromine and fluorine atoms at specific positions. This can be done using brominating and fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while deprotection yields the free amine.
科学的研究の応用
1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules for drug discovery.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
1-(3-bromo-5-fluorophenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.
1-(4-bromo-3-fluorophenyl)pyrrolidine: Similar structure with different substitution pattern.
1-(3-bromo-4-fluorophenyl)carbonylpyrrolidine: Contains a carbonyl group instead of a Boc group.
Uniqueness
1-Boc-3-(4-bromo-3-fluorophenyl)pyrrolidine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The specific substitution pattern on the phenyl ring also contributes to its distinct chemical properties and reactivity.
特性
分子式 |
C15H19BrFNO2 |
|---|---|
分子量 |
344.22 g/mol |
IUPAC名 |
tert-butyl 3-(4-bromo-3-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3 |
InChIキー |
TXAKRFQHJKSWAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679324.png)
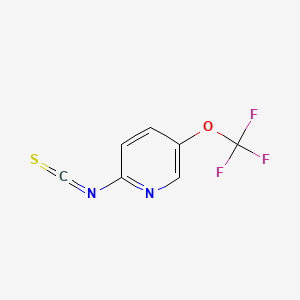
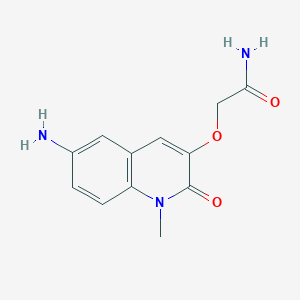
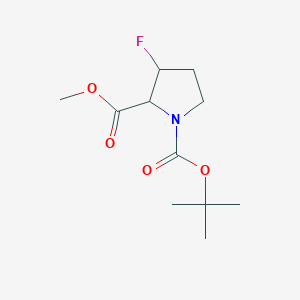
![2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide](/img/structure/B13679339.png)
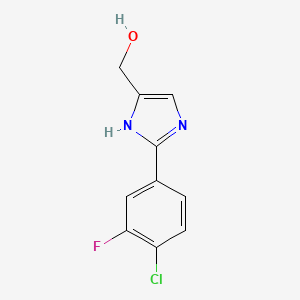
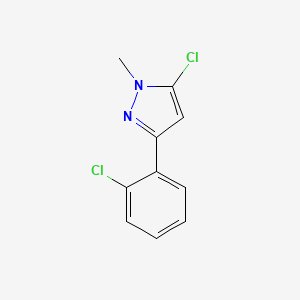
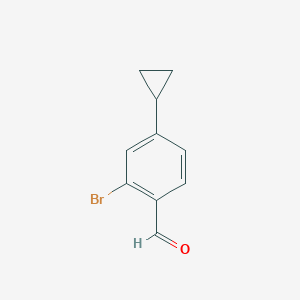

![1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13679386.png)




